
N-(o-Carboxybenzoyl)-DL-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(o-Carboxybenzoyl)-DL-glutamic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a carboxybenzoyl group attached to the amino acid glutamic acid. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Carboxybenzoyl)-DL-glutamic acid typically involves the reaction of o-carboxybenzoyl chloride with DL-glutamic acid. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(o-Carboxybenzoyl)-DL-glutamic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phthalic acid and glutamic acid.
Cyclization: Under acidic conditions, the compound can cyclize to form an imide.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with varying pH levels.
Cyclization: Requires highly acidic conditions (H0 < -1) for the formation of the imide.
Major Products
Hydrolysis: Phthalic acid and glutamic acid.
Cyclization: N-phthaloylleucine.
Aplicaciones Científicas De Investigación
N-(o-Carboxybenzoyl)-DL-glutamic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-(o-Carboxybenzoyl)-DL-glutamic acid involves its ability to participate in nucleophilic reactions due to the presence of carboxyl groups. These groups can act as nucleophiles, facilitating various chemical transformations. The compound’s structure allows it to interact with specific molecular targets, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(o-Carboxybenzoyl)-L-leucine: Similar in structure but contains leucine instead of glutamic acid.
N-(o-Carboxybenzoyl)glycine: Contains glycine instead of glutamic acid.
Uniqueness
N-(o-Carboxybenzoyl)-DL-glutamic acid is unique due to its specific combination of the carboxybenzoyl group and glutamic acid. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it valuable for diverse scientific applications .
Propiedades
Número CAS |
2353-40-4 |
|---|---|
Fórmula molecular |
C13H13NO7 |
Peso molecular |
295.24 g/mol |
Nombre IUPAC |
2-[(2-carboxybenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21) |
Clave InChI |
QIWKCQDJZPRXNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)
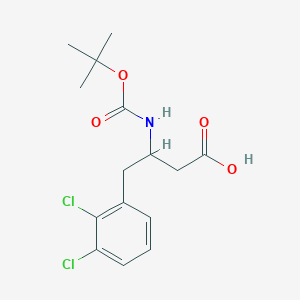
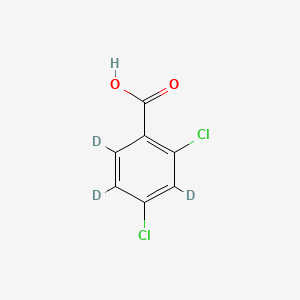
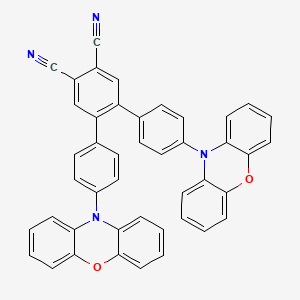
![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)
![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)
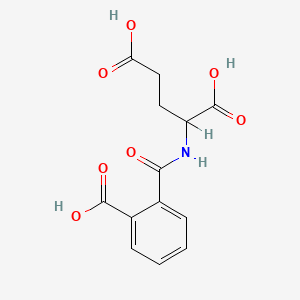

![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
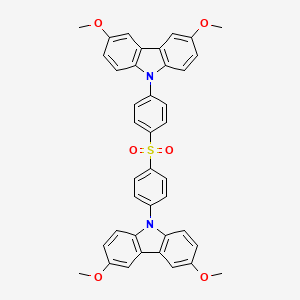

![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
